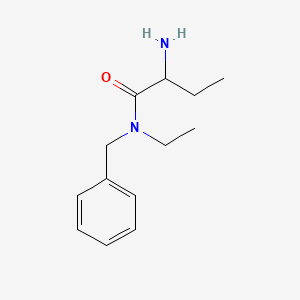

2-amino-N-benzyl-N-ethylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-N-benzyl-N-ethylbutanamide is a chemical compound with the CAS Number: 1218604-65-9 . It is used in various scientific and pharmaceutical applications .

Molecular Structure Analysis

The molecular formula of 2-Amino-N-benzyl-N-ethylbutanamide is C13H20N2O. The molecular weight is 220.316. Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC .科学的研究の応用

Anticonvulsant Properties

Research has demonstrated that derivatives of 2-amino-N-benzyl-N-ethylbutanamide, specifically primary amino acid derivatives (PAADs) like N'-benzyl 2-substituted 2-amino acetamides, exhibit significant anticonvulsant activities. These compounds have been shown to outperform phenobarbital in established whole animal anticonvulsant models. The structural modifications at the 4'-N'-benzylamide site, particularly with electron-withdrawing groups, have been found to retain or enhance anticonvulsant activities. This suggests that 2-amino-N-benzyl-N-ethylbutanamide derivatives could represent a novel class of anticonvulsants (King et al., 2011).

Neuroprotective Effects

Further studies on 2-amino-N-benzyl-N-ethylbutanamide derivatives have explored their neuroprotective effects. For instance, certain N-(substituted benzothiazol-2-yl)amide derivatives synthesized from 2-amino-N-benzyl-N-ethylbutanamide structures have shown promising neuroprotective properties by reducing the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), markers of oxidative stress and cell damage, respectively. This indicates their potential in protecting neuronal cells from damage or death, which is crucial in the context of neurological disorders or injuries (Hassan et al., 2012).

Mechanism of Action Exploration

The detailed exploration of the mechanism of action of 2-amino-N-benzyl-N-ethylbutanamide derivatives has led to an understanding that these compounds' anticonvulsant efficacy is associated with a hydrocarbon moiety at the C(2)-carbon. This structural feature is distinct from other anticonvulsant drugs, suggesting a unique pathway or receptor interaction that could be leveraged for developing more effective treatments for seizure disorders. Such studies highlight the importance of structural components in medicinal chemistry and drug design, especially for neurological conditions (King et al., 2011).

特性

IUPAC Name |

2-amino-N-benzyl-N-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-12(14)13(16)15(4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQLEROLIAZCET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(CC)CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzyl-N-ethylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2989909.png)

![N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2989912.png)

![3-Methyl-4-[(4-morpholin-4-ylphenyl)diazenyl]-1-phenylpyrazol-5-ol](/img/structure/B2989913.png)

![methyl 2-(4-((2-((2,3-dihydro-1H-inden-1-yl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2989918.png)

![5-bromo-2-chloro-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2989919.png)

![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2989924.png)

![N-benzhydryl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2989925.png)

![2,4,8-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2989927.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2989928.png)

![(Z)-ethyl 2-(2-((3,5-dichlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2989929.png)

![2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2989930.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2989932.png)